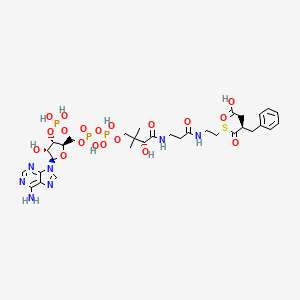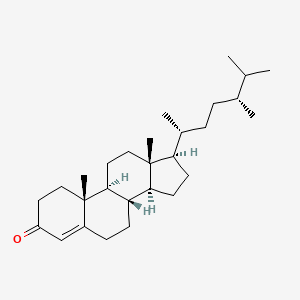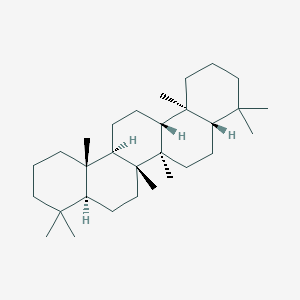
Gammacerane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gammacerane is a terpenoid fundamental parent and a triterpene.
Aplicaciones Científicas De Investigación
Indicator of Water Column Stratification
Effects of Biodegradation on Gammacerane in Crude Oils
Research has shown that gammacerane decreases in concentration with increasing severity of biodegradation in crude oils, indicating its susceptibility to biodegradation. This study provides insights into the stability of gammacerane in petroleum systems and its potential alterations under different environmental conditions (Huang, 2017).
Anticancer Role Against Human Endometrial Cancer
Gammacerane exhibits anticancer properties against human endometrial cancer cells. It induces apoptosis, cell cycle arrest, inhibits cell migration, invasion, and affects the STAT3 signaling pathway, highlighting its potential in cancer therapy (Wang, Chen, & Yue, 2020).
Oil–Source Correlation and Migration Studies
Gammacerane is used in biomarker analysis for oil-source correlation and understanding migration patterns in oilfields. It aids in classifying different oil families and understanding the nature of organic matter input in petroleum systems (Li et al., 2022).
Precursor of Gammacerane
Tetrahymanol is identified as the most likely precursor of gammacerane, found in various marine sediments. Understanding its formation pathway contributes to our knowledge of gammacerane's geochemical significance (Haven et al., 1989).
Tetrahymanol Synthesis in Bacteria
A distinct pathway for tetrahymanol synthesis in bacteria, different from eukaryotes, has been identified. This finding is significant for interpreting gammacerane biosignatures in ancient ecosystems (Banta, Wei, & Welander, 2015).
Propiedades
Fórmula molecular |
C30H52 |
|---|---|
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(4aS,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |
InChI |
InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 |
Clave InChI |
QDUDLLAGYKHBNK-QPYQYMOUSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



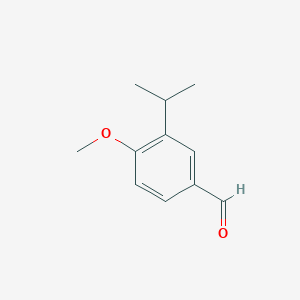
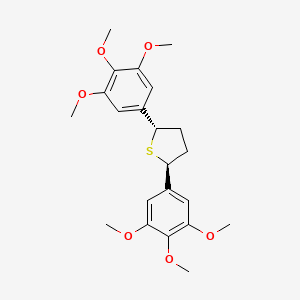
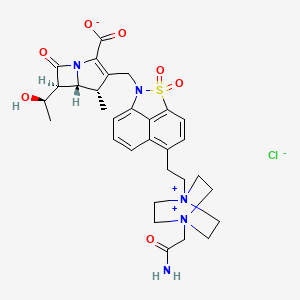
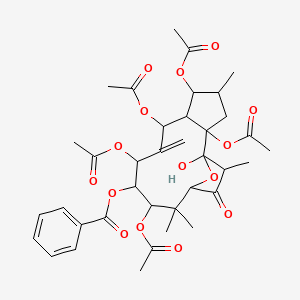
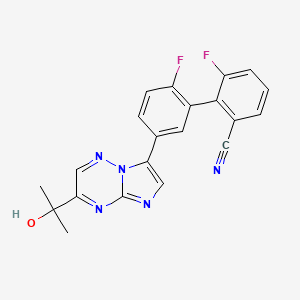

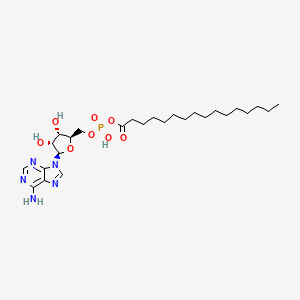

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)

![(2R,3R,5R,6S,8R,9R,10S,13R,17S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1243873.png)
